Cas no 1806026-00-5 (2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)

2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid
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- インチ: 1S/C8H3F5INO3/c9-6(10)4-5(18-8(11,12)13)3(14)2(1-15-4)7(16)17/h1,6H,(H,16,17)
- InChIKey: HGNNIMOXDKZYOA-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(=O)O)=CN=C(C(F)F)C=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 314
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 59.4
2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029086574-1g |
2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid |
1806026-00-5 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid 関連文献
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Liang Ding,Jing An Polym. Chem., 2014,5, 733-742
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acidに関する追加情報
2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid (CAS No. 1806026-00-5): A Comprehensive Overview
2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid (CAS No. 1806026-00-5) is a highly specialized fluorinated pyridine derivative that has garnered significant attention in the pharmaceutical and agrochemical industries. This compound, characterized by its unique combination of difluoromethyl, iodo, and trifluoromethoxy substituents, offers a versatile scaffold for the development of novel bioactive molecules. Its structural complexity and functional group diversity make it a valuable intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.
The growing demand for fluorinated pyridine derivatives in drug discovery has propelled research into compounds like 2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid. Fluorine atoms are known to enhance the metabolic stability, bioavailability, and binding affinity of pharmaceutical compounds, making them indispensable in modern drug design. This compound's iodo substituent further expands its utility, enabling cross-coupling reactions that are pivotal in the synthesis of complex molecules. Researchers are particularly interested in its potential applications in targeting kinase inhibitors and GPCR modulators, which are hot topics in the pharmaceutical industry.
From a synthetic chemistry perspective, 2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid presents intriguing challenges and opportunities. The presence of multiple electron-withdrawing groups on the pyridine ring influences its reactivity, making it a fascinating subject for mechanistic studies. Recent advancements in C-H functionalization and transition metal-catalyzed reactions have opened new avenues for modifying this compound, with researchers exploring its use in Suzuki-Miyaura and Buchwald-Hartwig couplings. These methodologies align with the industry's shift toward more sustainable and atom-economical synthetic routes.
The agrochemical sector has also shown interest in 2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid, particularly in the development of next-generation pesticides and herbicides. Fluorinated compounds often exhibit improved pest control efficacy and environmental profiles compared to their non-fluorinated counterparts. This compound's structural features suggest potential activity against insect nicotinic acetylcholine receptors or fungal cytochrome P450 enzymes, targets that are currently under intense investigation for crop protection solutions. As the agricultural industry seeks to address challenges like resistance management and environmental sustainability, such advanced intermediates are becoming increasingly valuable.
Analytical characterization of 2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid typically involves a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's distinct 19F NMR signals provide valuable diagnostic information, while its carboxylic acid moiety allows for various derivatization strategies. These analytical aspects are crucial for quality control in industrial applications and for understanding structure-activity relationships in drug discovery programs. Recent publications have highlighted innovative approaches to characterizing similar polyhalogenated pyridines, reflecting the compound's relevance in contemporary research.
Market dynamics for 2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid reflect broader trends in fine chemicals and pharmaceutical intermediates. With the global fluorochemicals market projected to grow significantly, specialized compounds like this are seeing increased demand from contract research organizations and custom synthesis providers. The compound's CAS number (1806026-00-5) serves as a unique identifier in chemical databases and procurement systems, facilitating its traceability in supply chains. Current research focuses on developing more efficient synthetic routes to meet the growing need for this intermediate while addressing challenges like regioselectivity and yield optimization.
Environmental and regulatory considerations for 2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid are an important aspect of its commercial development. While not classified as hazardous under current regulations, proper handling procedures are recommended due to its polyhalogenated structure. The scientific community continues to investigate the biodegradation pathways of such compounds, with particular attention to fluorine-containing pharmaceuticals in the environment. These studies contribute to the broader understanding of green chemistry principles in the design of fluorinated molecules.
Future prospects for 2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid appear promising, with potential applications extending beyond its current uses. Emerging areas like PET radiopharmaceuticals could leverage its iodo substituent for radioisotope incorporation, while its carboxylic acid functionality makes it amenable to bioconjugation strategies. The compound's versatility positions it as a valuable building block in fragment-based drug discovery and combinatorial chemistry approaches. As synthetic methodologies advance and new biological targets are identified, this fluorinated pyridine derivative is likely to maintain its relevance in chemical research and development.
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